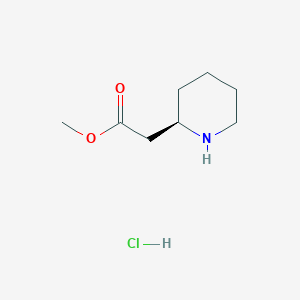

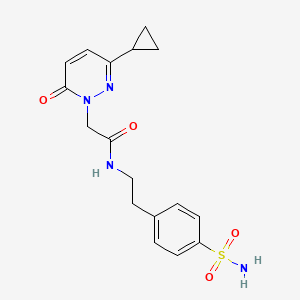

(R)-methyl 2-(piperidin-2-yl)acetate HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-methyl 2-(piperidin-2-yl)acetate HCl is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral compound that has a piperidine ring attached to a methyl group and an acetate group.

Scientific Research Applications

Radical-mediated Nitrile Translocation

A study highlights the use of non-activated aziridines for synthesizing novel cis-2-cyanomethyl-4-phenylpiperidines. This involves microwave-assisted ring expansion from aziridine to piperidine, followed by radical-induced nitrile translocation, eventually preparing methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates through a Pinner reaction. This process underscores the compound's role in synthetic organic chemistry, particularly in constructing complex molecular architectures (Organic & Biomolecular Chemistry, 2012).

Enantiomeric Potency in Anti-acetylcholine Drugs

Research into the enantiomeric potency of anti-acetylcholine drugs reveals the significance of stereochemistry in pharmacological activity. The study found that the R-enantiomer of a related dimethylaminoethyl compound was significantly more active than its S-enantiomer, indicating the critical role of stereochemical configuration in drug design and receptor interaction (Journal of Pharmacy and Pharmacology, 1971).

Muscarinic M3 Receptor Antagonism

A novel class of 4-acetamidopiperidine derivatives was synthesized, showing high selectivity for human muscarinic M3 receptors over M2 receptors. This selectivity is crucial for developing therapeutic agents targeting obstructive airway diseases by facilitating bronchodilation (Bioorganic & Medicinal Chemistry, 1999).

Biotransformation of Prasugrel

The biotransformation of prasugrel, a thienopyridine prodrug, to its active metabolite involves ester bond hydrolysis mediated by human carboxylesterases. This process highlights the compound's relevance in drug metabolism and pharmacokinetics, providing insight into the activation mechanisms of prodrugs in human physiology (Drug Metabolism and Disposition, 2008).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies have been used to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This indicates the compound's potential application in corrosion science, particularly in the development of more effective corrosion inhibitors for industrial applications (Journal of The Taiwan Institute of Chemical Engineers, 2016).

properties

IUPAC Name |

methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWWMPBPHRIHK-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584640.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2584642.png)

![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)